3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a thiophen-3-ylmethyl group attached to the sulfonamide moiety. These structural features contribute to its distinct chemical behavior and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The synthesis begins with the nitration of a suitable benzene derivative, followed by reduction to obtain the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like chlorine and fluorine sources under controlled conditions.
Thiophen-3-ylmethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. Studies have shown that the compound can interact with molecular targets involved in cancer cell growth and proliferation, leading to decreased cell viability and induction of apoptosis. The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for cell survival and division.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
3-chloro-4-fluorobenzenesulfonamide: Shares structural similarities and is used in similar applications.
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide: Studied for its potential anti-cancer properties.
Uniqueness
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential utility in various scientific research applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-9(1-2-11(10)13)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOGUKRFPICABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CSC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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